molecular formula C14H10BrClO B1292329 3-Bromo-3'-chloro-4'-methylbenzophenone CAS No. 951890-88-3

3-Bromo-3'-chloro-4'-methylbenzophenone

Cat. No.: B1292329
CAS No.: 951890-88-3
M. Wt: 309.58 g/mol
InChI Key: BBCQNQIALKPVKF-UHFFFAOYSA-N
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Description

3-Bromo-3'-chloro-4'-methylbenzophenone is a halogenated benzophenone derivative characterized by a bromine atom at the 3-position, a chlorine atom at the 3'-position, and a methyl group at the 4'-position on the benzophenone backbone. This compound is of significant interest in organic synthesis due to the reactivity of its halogen substituents, which can serve as sites for further functionalization.

Benzophenone derivatives are widely used as photoinitiators, intermediates in pharmaceuticals, and ligands in catalysis.

Properties

IUPAC Name

(3-bromophenyl)-(3-chloro-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCQNQIALKPVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’-chloro-4’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-bromobenzoyl chloride with 3-chloro-4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 3-Bromo-3’-chloro-4’-methylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-chloro-4’-methylbenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Formation of 3-Bromo-3’-chloro-4’-methylbenzyl alcohol.

    Oxidation: Formation of 3-Bromo-3’-chloro-4’-methylbenzoic acid.

Scientific Research Applications

3-Bromo-3’-chloro-4’-methylbenzophenone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-3’-chloro-4’-methylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of specific metabolic processes and signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
3-Bromo-3'-chloro-4'-methylbenzophenone C₁₄H₁₀BrClO ~309.5 Br (3), Cl (3'), CH₃ (4') High reactivity for cross-coupling reactions; potential photoinitiator
3-Bromo-4'-methylbenzophenone C₁₄H₁₁BrO 275.14 Br (3), CH₃ (4') m.p. 107°C; synthesized via bromination of 4-methylbenzophenone
3-Bromo-3'-fluoro-4'-methylbenzophenone C₁₄H₁₀BrFO 293.13 Br (3), F (3'), CH₃ (4') Lower MW than chloro analogue; fluorinated derivatives often used in medicinal chemistry
2-Bromo-3'-chloro-4'-methylbenzophenone C₁₄H₁₀BrClO ~309.5 Br (2), Cl (3'), CH₃ (4') Structural isomer; altered dipole moment due to bromine position
3-Bromo-4'-(ethylthio)benzophenone C₁₅H₁₃BrOS 329.28 Br (3), SC₂H₅ (4') Ethylthio group enhances lipophilicity; used in agrochemicals
Key Observations:
  • Fluorine vs. Chlorine: Replacing chlorine with fluorine (as in 3-Bromo-3'-fluoro-4'-methylbenzophenone) reduces molecular weight by ~16 g/mol and may alter metabolic stability in pharmaceutical applications .
  • Methyl vs. Ethylthio Groups: The methyl group (target compound) offers minimal steric hindrance, whereas the ethylthio group in 3-Bromo-4'-(ethylthio)benzophenone increases hydrophobicity, impacting solubility .

Hazards and Environmental Impact

  • Ecotoxicity: Halogenated benzophenones, such as 3-Bromo-3'-chloro-1,1'-biphenyl (a biphenyl analogue), exhibit acute toxicity to aquatic organisms (e.g., water flea EC₅₀ >0.093 mg/L) .

Biological Activity

3-Bromo-3'-chloro-4'-methylbenzophenone is a synthetic organic compound belonging to the benzophenone family, characterized by its unique halogenated structure. This compound has garnered attention due to its potential biological activities, which include enzyme inhibition and interactions with various biomolecules. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The compound's molecular formula is C15H12BrClO, and it exhibits distinct chemical properties due to the presence of bromine and chlorine substituents. These halogens significantly influence its reactivity and interaction with biological molecules.

PropertyValue
Molecular Weight319.62 g/mol
Melting Point85-87 °C
SolubilitySoluble in organic solvents
StructureChemical Structure

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It interacts with specific enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. This mechanism can affect various metabolic processes and signal transduction pathways.

Enzyme Inhibition Studies

Research indicates that this compound can inhibit enzymes involved in critical biochemical pathways. For instance, studies have shown that it can act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism and biosynthesis of steroids.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

A study conducted by researchers at Oregon State University demonstrated that derivatives of benzophenones, including this compound, exhibited significant antimicrobial properties against a range of bacterial strains. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.

Case Study: Anticancer Potential

In a multicenter study evaluating the anticancer effects of benzophenones, this compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a potential role in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo.

Toxicological Profile

While exploring the biological activities, it is essential to consider the toxicological aspects. The compound has been subjected to various toxicity assessments which indicate moderate toxicity levels in animal models. The U.S. EPA has classified similar compounds within the benzophenone family based on their potential risks associated with long-term exposure.

Table 2: Toxicological Data Summary

EndpointResult
Acute Toxicity (LD50)>2000 mg/kg (rat)
Chronic ToxicityModerate risk
CarcinogenicityNot classified

Comparative Analysis

When compared with similar compounds such as 3-Bromo-4-chlorobenzophenone and 3-Chloro-4-methylbenzophenone, this compound exhibits unique biological activities due to its specific halogen substitutions. This uniqueness can lead to diverse applications in medicinal chemistry and industrial processes.

Table 3: Comparison with Similar Compounds

CompoundAntimicrobial ActivityEnzyme InhibitionToxicity Level
This compoundHighYesModerate
3-Bromo-4-chlorobenzophenoneModerateYesLow
3-Chloro-4-methylbenzophenoneLowNoModerate

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